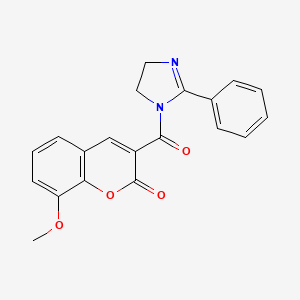

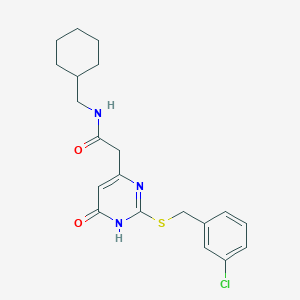

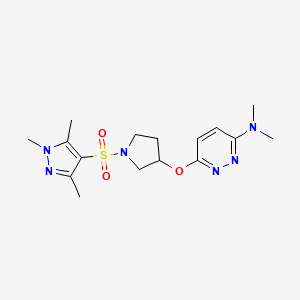

![molecular formula C16H15N3O2S B2755749 N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3-methylbenzamide CAS No. 946358-12-9](/img/structure/B2755749.png)

N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such compounds often involves the reaction of tetrahydropyrimidine-2-thiones with halocarboxylic acid esters or with 3-bromopentane-2,4-dione . An effective method was developed for the preparation and x-ray diffraction analysis of the spatial structure of a similar compound, 7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester .Molecular Structure Analysis

The molecular structure of these compounds is of interest as a starting material for the synthesis of new, potentially biologically active derivatives of thiazolo[3,2-a]pyrimidine . Detailed studies of the structural properties of these compounds allow subsequent chemical modification to be performed more successfully and with better targeting .Chemical Reactions Analysis

The chemical reactions involving these compounds are often cyclocondensations of 3,4-dihydropyrimidine-2-thiones with the formation of thiazolo[3,2-a]pyrimidine derivatives . Various synthetic approaches to thiazolo[3,2-a]pyrimidine derivatives have been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be characterized by various techniques such as IR absorption and NMR signals . For example, they are characterized by a high frequency IR absorption band, which is assigned to the carbonyl group stretching vibration of the thiazolone ring .Wissenschaftliche Forschungsanwendungen

Anticancer Applications

The compound has been investigated for its potential as an anticancer agent, particularly through its inhibition of kinesin spindle protein (KSP). This inhibition leads to cell cycle arrest in mitosis and subsequent cellular death, making it a promising candidate for cancer treatment. Its favorable pharmacokinetic profile and significant in vivo efficacy further support its clinical development for cancer therapy (Theoclitou et al., 2011).

Antimicrobial Activity

Research into N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3-methylbenzamide derivatives has shown promising antimicrobial properties. These compounds have been tested against a range of Gram-positive and Gram-negative bacteria, as well as fungi, demonstrating potential therapeutic value in treating microbial diseases, particularly bacterial and fungal infections (Desai et al., 2013).

Synthesis of Novel Compounds

The structural framework of this compound serves as a basis for synthesizing novel compounds. These new molecules have been explored for various biological activities, including anti-inflammatory, analgesic, and antinociceptive effects. The ability to generate compounds with lower ulcerogenic activity and higher therapeutic indices suggests the potential for developing safer pharmaceutical agents (Alam et al., 2010).

Anti-biofilm Applications

Further extending its range of applications, derivatives of this compound have been incorporated into nanocoatings to combat biofilm-associated fungal infections. Such bioactive nanocoatings show non-cytotoxic strategies against Candida albicans biofilms, indicating a novel approach to addressing medical device-associated infections (Olar et al., 2020).

Wirkmechanismus

While the specific mechanism of action for “N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3-methylbenzamide” is not explicitly mentioned in the sources, thiazolo[3,2-a]pyrimidines are known to have a broad spectrum of biological activities. They have been used as the basis for synthesizing effective antifungal, antimalarial, antihypertensive, anti-inflammatory, and antimicrobial substances .

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its synthetic and pharmacological potential . It could serve as a starting material for the synthesis of new, potentially biologically active derivatives . Given its broad spectrum of biological activities, it could be used to create more effective and safer drugs .

Eigenschaften

IUPAC Name |

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c1-9-5-4-6-12(7-9)14(20)18-13-11(3)17-16-19(15(13)21)10(2)8-22-16/h4-8H,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXODOIJESCUJCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=C(N=C3N(C2=O)C(=CS3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

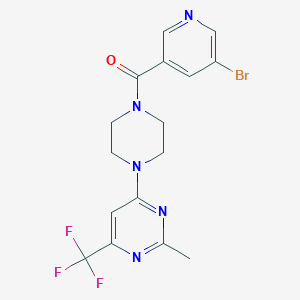

![1-(3-chlorophenyl)-N-(3-ethoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2755666.png)

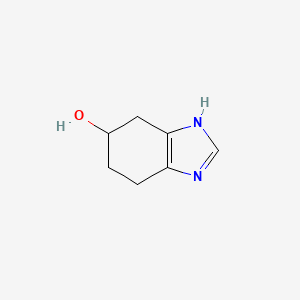

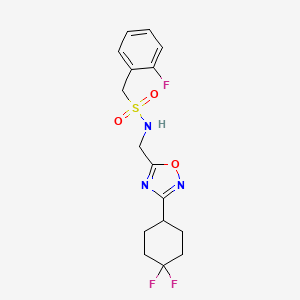

![2-(Furan-2-yl)-5-(furan-2-yl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2755671.png)

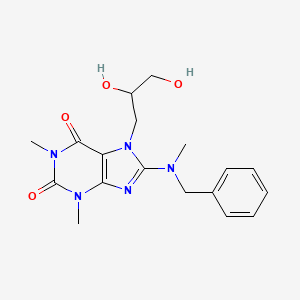

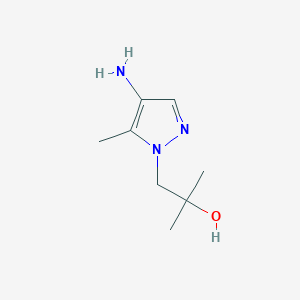

![[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine;hydrochloride](/img/structure/B2755680.png)

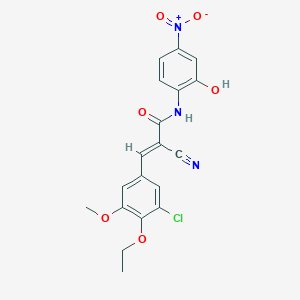

![1-(2-Nitrophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2755682.png)